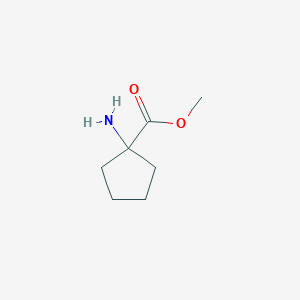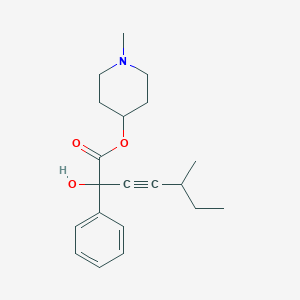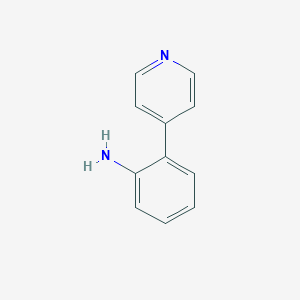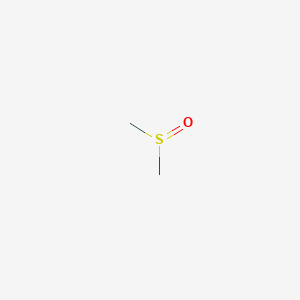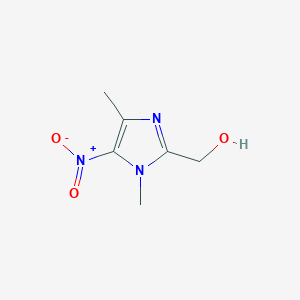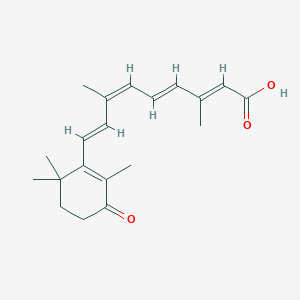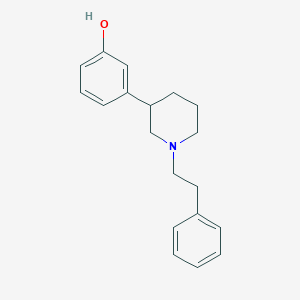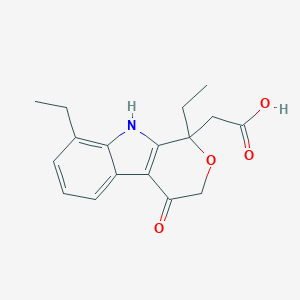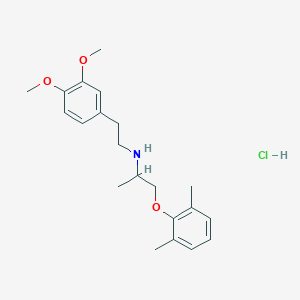
フェノプロラミン塩酸塩
概要
説明
Phenoprolamine Hydrochloride is a small molecule drug known for its potent antihypertensive, neuroprotective, and cardioprotective effects. It functions as an adrenergic α1 receptor antagonist, making it a valuable compound in the treatment of cardiovascular diseases .
科学的研究の応用
Phenoprolamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerase chain reaction (PCR) enhancement.
Biology: Investigated for its neuroprotective effects and ability to penetrate the blood-brain barrier.
Medicine: Studied for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of slow-release pharmaceutical formulations.
作用機序
Target of Action
Phenoprolamine Hydrochloride primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
Phenoprolamine Hydrochloride acts as an ADRA1 antagonist . It directly interacts with alpha-adrenergic receptors, more specifically with alpha-1 receptors, and to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract . The stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .
Pharmacokinetics
The pharmacokinetics of Phenoprolamine Hydrochloride was assessed in a study involving healthy Chinese subjects . The study found that system exposure (AUC, Cmax) increased with respect to dose at 30-120 mg, whereas AUC raised disproportionately with dose escalating from 120 to 240 mg . The absorption of Phenoprolamine Hydrochloride was unaffected by food . Steady-state plasma concentration was achieved after approximately 4-5 days of repeated twice-daily dosing .
Result of Action
The primary result of Phenoprolamine Hydrochloride’s action is the reduction of tissue hyperemia, edema, and nasal congestion, and the increase of nasal airway patency . This is achieved through its antagonistic action on the ADRA1 receptors, leading to vasoconstriction .
Action Environment
While specific environmental factors influencing the action of Phenoprolamine Hydrochloride were not found in the search results, it is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs. These can include factors such as diet, lifestyle, and co-administration of other drugs. For instance, the absorption of Phenoprolamine Hydrochloride was found to be unaffected by food , indicating that its action is stable across different dietary conditions.
生化学分析
Biochemical Properties
Phenoprolamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets adrenergic receptor alpha-1 (ADRA1), acting as an antagonist . This interaction inhibits the receptor’s activity, leading to vasodilation and reduced blood pressure. Additionally, Phenoprolamine Hydrochloride has been shown to interact with P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance, enhancing the cytotoxicity of certain chemotherapeutic agents .
Cellular Effects
Phenoprolamine Hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has neuroprotective and cardioprotective effects, which are attributed to its ability to inhibit ADRA1 . This inhibition leads to reduced calcium influx in vascular smooth muscle cells, resulting in vasodilation. Additionally, Phenoprolamine Hydrochloride has been observed to affect the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of Phenoprolamine Hydrochloride involves its binding to adrenergic receptor alpha-1, where it acts as an antagonist . This binding prevents the receptor from interacting with its natural ligands, such as norepinephrine, thereby inhibiting the receptor’s activity. This inhibition leads to vasodilation and reduced blood pressure. Furthermore, Phenoprolamine Hydrochloride has been shown to inhibit P-glycoprotein, enhancing the intracellular accumulation of chemotherapeutic agents and overcoming multidrug resistance in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenoprolamine Hydrochloride change over time. The compound exhibits stability and maintains its pharmacological activity over extended periods. It undergoes degradation under certain conditions, which can affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of Phenoprolamine Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause toxic effects, including hypotension and bradycardia . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings .
Metabolic Pathways
Phenoprolamine Hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism affects its pharmacokinetics and overall efficacy.
Transport and Distribution
Phenoprolamine Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as P-glycoprotein, which influences its intracellular accumulation and distribution . The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its clinical use.
Subcellular Localization
The subcellular localization of Phenoprolamine Hydrochloride plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target receptors and transporters . The compound’s localization is influenced by various factors, including its chemical structure and post-translational modifications. These factors determine its ability to reach specific cellular compartments and exert its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: Phenoprolamine Hydrochloride is synthesized through a series of chemical reactions involving the condensation of 2,6-dimethylphenol with 3,4-dimethoxyphenethylamine. The reaction is typically carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Phenoprolamine Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions: Phenoprolamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogens are commonly employed.
Major Products Formed:
Oxidation: Formation of phenolic oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
類似化合物との比較
Phenoprolamine Hydrochloride is compared with other adrenergic α1 receptor antagonists such as:
Prazosin: Known for its use in treating hypertension and benign prostatic hyperplasia.
Doxazosin: Used for similar indications but with a longer half-life.
Terazosin: Another α1 antagonist with applications in hypertension and urinary retention.
Uniqueness: Phenoprolamine Hydrochloride stands out due to its potent neuroprotective and cardioprotective effects, as well as its ability to efficiently penetrate the blood-brain barrier .
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNNEPMKDJBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435143 | |
| Record name | Phenoprolamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93933-71-2 | |
| Record name | Phenoprolamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


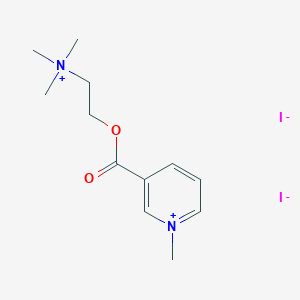
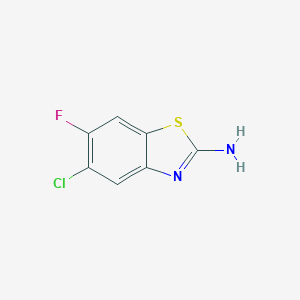
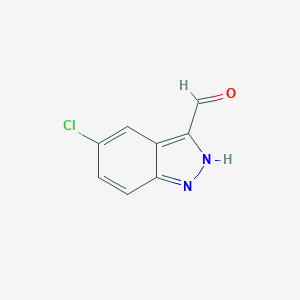
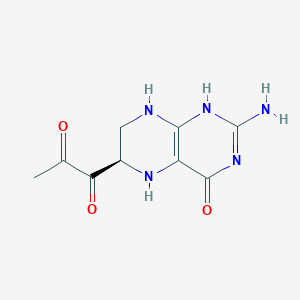
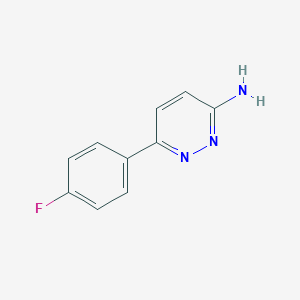
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
